

# A Technical Guide to the Physicochemical Properties of 4-(Methylaminomethyl)pyridine

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## Compound of Interest

Compound Name: *N-methyl-1-(pyridin-4-yl)methanamine*

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This document provides a comprehensive overview of the core physicochemical properties of 4-(Methylaminomethyl)pyridine, a pyridine derivative of interest in various chemical and pharmaceutical research contexts. The information is presented to support laboratory work and computational modeling, with a focus on clarity, experimental reproducibility, and structured data.

## Core Physicochemical Data

The fundamental physicochemical properties of 4-(Methylaminomethyl)pyridine are summarized in the table below. These values are essential for predicting the compound's behavior in various solvents and biological systems, designing synthetic routes, and developing analytical methods.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1]
Molecular Weight	108.14 g/mol	[1]
Melting Point	124-125 °C	[2]
Boiling Point	100 °C / 0.1 mmHg	[2]
pKa	Data not available <sup>1</sup>	
Solubility	Soluble in water, acetone, ethanol, ether, and benzene.	[3]
Appearance	Solid	[2]

<sup>1</sup>An experimentally determined pKa value for 4-(Methylaminomethyl)pyridine is not readily available in the surveyed literature. For context, the conjugate acid of the structurally related compound 4-methylpyridine has a pKa of 5.98.[4][5][6]

## Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and expansion of physicochemical data. Below are methodologies for determining key properties such as pKa and solubility, adapted from standard laboratory procedures.

The acid dissociation constant (pKa) is a crucial parameter for understanding the ionization state of a compound at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.

Objective: To determine the pKa value(s) of 4-(Methylaminomethyl)pyridine by monitoring pH changes upon the addition of a titrant.

Methodology:

- Preparation of Solutions:
  - Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

- Prepare a 1 mM solution of 4-(Methylaminomethyl)pyridine in deionized water.
- Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
- Calibration of pH Meter: Calibrate the pH meter using standard buffers at pH 4, 7, and 10 to ensure accurate measurements.
- Titration Procedure:
  - Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.
  - Add KCl solution to achieve a final concentration of 0.15 M.
  - Immerse the calibrated pH electrode into the solution.
  - Purge the solution with nitrogen to remove dissolved CO<sub>2</sub> and create an inert atmosphere.
  - Begin titration by adding small, precise increments of the 0.1 M NaOH solution.
  - Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units per minute).
- Data Analysis:
  - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
  - Identify the inflection point(s) on the curve. The pH at the half-equivalence point, where half of the compound has been neutralized, corresponds to the pKa.

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

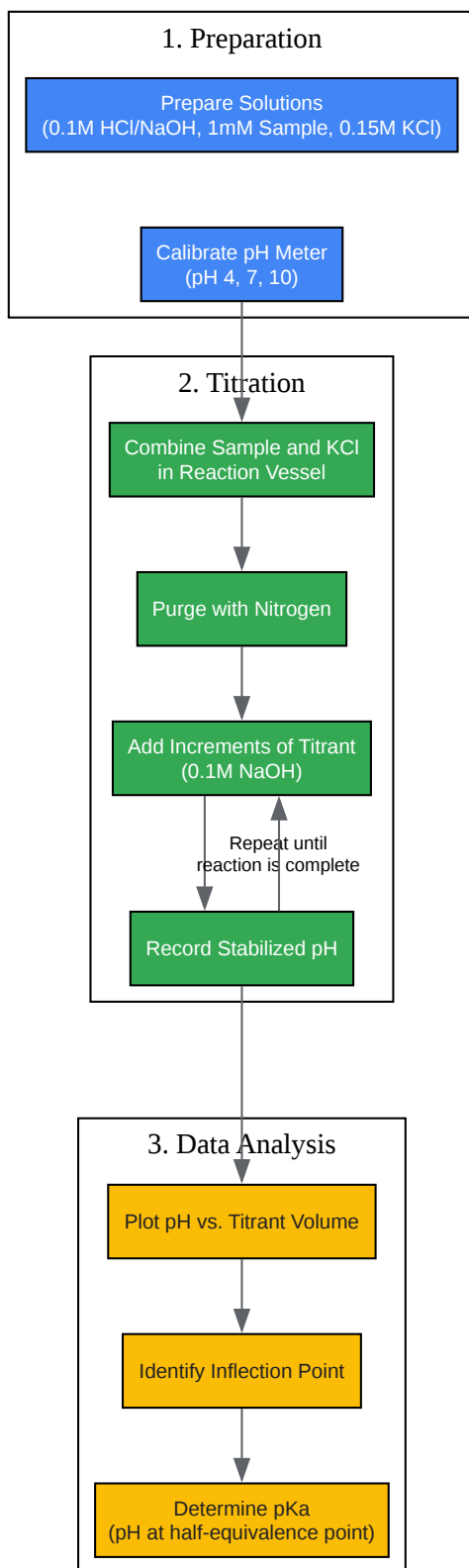
Objective: To determine the quantitative solubility of 4-(Methylaminomethyl)pyridine in water at a controlled temperature.

Methodology:

- Sample Preparation:
  - Add an excess amount of solid 4-(Methylaminomethyl)pyridine to a known volume of deionized water in a sealed flask. This ensures that a saturated solution is formed.
- Equilibration:
  - Agitate the flask in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation:
  - After equilibration, cease agitation and allow the excess solid to settle.
  - Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
- Concentration Analysis:
  - Accurately dilute the filtered aliquot with a suitable solvent.
  - Determine the concentration of 4-(Methylaminomethyl)pyridine in the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation:
  - Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of the compound at the specified temperature.

## Visualizations

Diagrams are provided to illustrate key experimental workflows, enhancing the understanding of the methodologies described.



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Workflow for pKa Determination by Potentiometric Titration.

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